Benzamide, N-[3-(dipropylamino)phenyl]-
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Overview
Description
Benzamide, N-[3-(dipropylamino)phenyl]- is an organic compound with the molecular formula C19H24N2O . It is a derivative of benzamide, where the benzamide core is substituted with a dipropylamino group at the para position of the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-(dipropylamino)phenyl]- typically involves the reaction of 3-(dipropylamino)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-(dipropylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Benzamide, N-[3-(dipropylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[3-(dipropylamino)phenyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The dipropylamino group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethenzamide: An analgesic and anti-inflammatory agent.
Salicylamide: Used for its analgesic and antipyretic properties.
Procainamide: An antiarrhythmic agent.
Moclobemide: An antidepressant.
Uniqueness
Benzamide, N-[3-(dipropylamino)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications .
Properties
CAS No. |
71673-07-9 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[3-(dipropylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H24N2O/c1-3-13-21(14-4-2)18-12-8-11-17(15-18)20-19(22)16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,20,22) |
InChI Key |
NDJFTQMHIADZBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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